molecular formula C19H28N4O6S2 B193784 Cefathiamidine CAS No. 33075-00-2

Cefathiamidine

Cat. No. B193784
CAS RN: 33075-00-2
M. Wt: 472.6 g/mol
InChI Key: JYXACOFERDBGGQ-RHSMWYFYSA-N
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Description

Cefathiamidine is a cephalosporin antibacterial drug indicated for the treatment of various infections due to susceptible bacteria . It is used to treat pharyngitis/tonsillitis, acute bacterial otitis media, acute bacterial maxillary sinusitis, acute bacterial exacerbations of chronic bronchitis, uncomplicated skin and skin-structure infections, uncomplicated urinary tract infections, uncomplicated gonorrhea, and early Lyme disease .


Synthesis Analysis

The synthesis of Cefathiamidine involves two steps . The first step involves preparing cefathiamidine acid through the reaction between 7-ACA and bromoacetyl bromide . The second step involves reacting N, N-diisopropyl thiourea with ethyl chloroacetate, further carrying out acylation reaction by using thionyl chloride, and then reacting with silanized 7-ACA to generate cefathiamidine .


Molecular Structure Analysis

The molecular formula of Cefathiamidine is C19H28N4O6S2 . Its molecular weight is 472.58 . The structure of Cefathiamidine can be found in various databases such as ChemSpider .


Chemical Reactions Analysis

Cefathiamidine has shown good antimicrobial activities against both Gram-negative and Gram-positive bacteria . It is highly effective for in vitro killing enterococci .


Physical And Chemical Properties Analysis

Cefathiamidine has a molecular weight of 472.58 and a molecular formula of C19H28N4O6S2 . It is stored at -20°C as a powder for up to 3 years, and in solvent at -80°C for up to 1 year .

Scientific Research Applications

Pharmacokinetics in Pediatric Populations

Research has focused on the population pharmacokinetics of cefathiamidine, a first-generation cephalosporin, particularly in pediatric patients with hematologic infections. Studies have revealed significant impacts of body weight on cefathiamidine pharmacokinetics, leading to recommendations for dosing regimens specific to children with different bacterial infections (Zhi et al., 2018).

Applications in Infants with Augmented Renal Clearance

Another area of research is the application of cefathiamidine in infants with augmented renal clearance (ARC). Population pharmacokinetic models have been developed to determine optimal dosing regimens for infants, considering factors like age and body weight (Du et al., 2021).

Treatment of Specific Infections

Cefathiamidine has been studied for its effectiveness in treating specific infections. For instance, its clinical effectiveness has been observed in patients with pneumoconiosis infectious diseases (Yu Shufang, 2011). Another study focused on its use in pediatric acute upper respiratory infections, comparing it to other antibiotics (Ron, 2013).

Molecular Applications

The application of molecularly imprinted polymers for the efficient sample preconcentration of cefathiamidine from human plasma and serum has been a topic of research. This study focused on the development of polymers imprinted with cefathiamidine for solid-phase extraction, leading to high recoveries and efficient preconcentration for analytical purposes (Tang et al., 2005).

Solubility Analysis

Research on the solubility of cefathiamidine in various solvents has provided insights into its chemical properties. The solubility of cefathiamidine in water mixed with different solvents like acetone, ethanol, or 2-propanol has been measured, which is crucial for its formulation and application in medical treatments (Lin et al., 2016).

Antibacterial Activity and Combination Therapy

Studies have also examined the antibacterial activity of cefathiamidine, especially in combination with other antibiotics. For instance, the synergy of cefathiamidine with gentamicin against enterococci has been a subject of investigation, highlighting its potential in combination therapy (Chen & Williams, 1983).

Safety And Hazards

Cefathiamidine should be handled with care to avoid inhalation and contact with skin and eyes . Personal protective equipment and chemical impermeable gloves should be worn when handling Cefathiamidine . In case of accidental ingestion or contact, medical attention should be sought immediately .

Future Directions

Future studies should focus on the MIC distribution for Cefathiamidine with respect to strains . Also, there is a need for population pharmacokinetics studies in children with hematologic disease . To reach the target 70% fT>MIC, a dose of 100 mg/kg/day Cefathiamidine q6h is required for effective treatment against Haemophilus influenzae .

properties

IUPAC Name

(6R,7R)-3-(acetyloxymethyl)-7-[[2-[N,N'-di(propan-2-yl)carbamimidoyl]sulfanylacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N4O6S2/c1-9(2)20-19(21-10(3)4)31-8-13(25)22-14-16(26)23-15(18(27)28)12(6-29-11(5)24)7-30-17(14)23/h9-10,14,17H,6-8H2,1-5H3,(H,20,21)(H,22,25)(H,27,28)/t14-,17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYXACOFERDBGGQ-RHSMWYFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=NC(C)C)SCC(=O)NC1C2N(C1=O)C(=C(CS2)COC(=O)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)NC(=NC(C)C)SCC(=O)N[C@H]1[C@@H]2N(C1=O)C(=C(CS2)COC(=O)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N4O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cefathiamidine

CAS RN

33075-00-2
Record name Cefathiamidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33075-00-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cefathiamidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033075002
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CEFATHIAMIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8M7CAS5T8L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
368
Citations
LJ Zhi, L Wang, XK Chen, XY Zhai, L Wen… - Drug Design …, 2018 - Taylor & Francis
… the pharmacokinetics of cefathiamidine in children by using a population approach and to establish a simulation-based dosing regimen of cefathiamidine in this vulnerable population. …
Number of citations: 4 www.tandfonline.com
C LU, W XU, F CHEN, X ZHANG… - Chinese Journal of …, 2006 - manu41.magtech.com.cn
… a method for the determination of cefathiamidine in dog plasma and … cefathiamidine at varied doses (31.5, 63.0, 126. mg· kg-1) in dogs. METHODS: The concentrations of cefathiamidine …
Number of citations: 1 manu41.magtech.com.cn
HY Chen, JD Williams - Journal of Antimicrobial Chemotherapy, 1983 - academic.oup.com
… /1 of cefathiamidine. MICs of ampicillin were twofold higher than those of cefathiamidine and … No significant inoculum effect on MICs of cefathiamidine could be seen. Two isolates of Str. …
Number of citations: 20 academic.oup.com
T Tai, F Wang, C Chang, M Chang, C Chang… - Chinese Medical …, 1979 - mednexus.org
Cefathiamidine was first discovered and employed in this country in 1974. It possesses the merits of broad antibacterial spectrum, strong antibacterial activity, good tissue distribution …
Number of citations: 8 mednexus.org
B Du, Y Zhou, BH Tang, YE Wu, XM Yang… - Frontiers in …, 2021 - frontiersin.org
… regimens of cefathiamidine. Methods: The population pharmacokinetics was conducted in 20 infants treated with cefathiamidine. Plasma samples of cefathiamidine were collected using …
Number of citations: 8 www.frontiersin.org
QY Wang, N Zou, J Zhu, MM Zhang… - Archives of Clinical and …, 2020 - fortuneonline.org
… Our patient was given cefathiamidine infusion for 6 days, three days later, the patient had a high fever … Therefore, we diagnosed the girl suffered from TEN induced by cefathiamidine. …
Number of citations: 7 www.fortuneonline.org
L Lin, K Zhao, B Yu, H Wang, M Chen… - Journal of Chemical & …, 2016 - ACS Publications
… and optimization of the purification of cefathiamidine. … of cefathiamidine–water are much stronger than the intermolecular forces of cefathiamidine–water–acetone when cefathiamidine is …
Number of citations: 9 pubs.acs.org
Y Tang, Z Huang, T Yang, X Hu, X Jiang - Analytical letters, 2005 - Taylor & Francis
Polymers imprinted with cefathiamidine were synthesized using 4‐vinylpyridine as an interacting monomer, ethyleneglycol dimethacrylate as a cross‐linker, and methanol and toluene …
Number of citations: 20 www.tandfonline.com
XQ ZHOU, F PEI, D CHAI, Y FANG… - Chinese Journal of … - manu41.magtech.com.cn
… Abstract: AIM: To evaluate the antibiotic effects in vitro of cefathiamidine combined … cefathiamidine alone against Staphylococcus aureus was 16 mg· L-1 and theMIC50 of …
Number of citations: 2 manu41.magtech.com.cn
XL Zhang, MH Zong, N Li - Bioresources …, 2016 - bioresourcesbioprocessing …
Enzymatic approaches have become promising alternatives to chemical methods for the production of semi-synthetic β-lactam antibiotics. In this work, enzymatic synthesis of N-…

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